N-Acetyl-5-benzyloxy-DL-tryptophan
Description
Contextualizing N-Acetyl-5-benzyloxy-DL-tryptophan within Indoleamine Metabolism Research
Tryptophan, an essential amino acid, serves as the precursor for a multitude of bioactive compounds through several metabolic pathways. The two most prominent are the kynurenine (B1673888) and the serotonin (B10506) pathways. nih.govmdpi.com The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine). nih.govyoutube.com
The structure of this compound is intrinsically linked to the melatonin synthesis pathway. This pathway involves the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), followed by decarboxylation to serotonin. nih.govmdpi.com Serotonin is then acetylated to form N-acetylserotonin, which is finally methylated to produce melatonin. researchgate.net
This compound can be considered a protected precursor to intermediates in the melatonin pathway. The N-acetyl group is a key feature of melatonin and its immediate precursor. The 5-benzyloxy group serves as a protecting group for the 5-hydroxyl group, a critical functional group in the natural pathway. This protection allows for selective chemical modifications at other positions of the molecule.
The metabolism of tryptophan is a complex network, and researchers often utilize synthetic derivatives to probe specific enzymatic steps or to synthesize analogs of natural products for pharmacological studies. The DL-racemic mixture indicates that the compound is produced synthetically, as biological systems typically exhibit high stereospecificity for L-amino acids.
Historical Perspectives on Tryptophan Derivative Synthesis and Biotransformation Studies
The scientific exploration of tryptophan and its derivatives has a rich history. Early research focused on identifying and understanding the physiological roles of natural indoles like serotonin and melatonin. Following the isolation of melatonin in 1958, interest grew in synthesizing this hormone and its analogs to study its effects. nih.gov
The synthesis of tryptophan derivatives has evolved significantly over the decades. Early methods were often lengthy and low-yielding. However, the advancement of organic chemistry has provided more efficient and versatile synthetic routes. The use of protecting groups, such as the benzyl (B1604629) group found in this compound, became a crucial strategy in the multi-step synthesis of complex molecules. This allows chemists to control reactivity and achieve desired chemical transformations with high specificity.
In recent years, there has been a growing emphasis on biocatalysis and green chemistry for the synthesis of tryptophan derivatives. rsc.orgparadisiresearch.com Enzymes are now used to perform specific reactions, often with high efficiency and stereoselectivity, providing a more sustainable alternative to traditional chemical methods. rsc.org The development of engineered microorganisms capable of producing melatonin and other derivatives from simple carbon sources represents a significant advancement in this field. nih.govnih.gov
Current Research Landscape and Significance of this compound in Chemical Biology and Medicinal Chemistry
This compound is primarily utilized as a building block in organic synthesis. biosynth.com Its structure makes it an ideal starting material for the creation of a variety of substituted tryptophan derivatives and melatonin analogs. The benzyloxy group can be readily removed through hydrogenolysis to reveal the free hydroxyl group, which can then be further functionalized.
In chemical biology, tryptophan analogs are used to study protein structure and function, as well as to investigate the mechanisms of enzymes involved in indoleamine metabolism. By incorporating these unnatural amino acids into peptides or proteins, researchers can probe specific interactions and gain insights into biological processes.
In medicinal chemistry, the synthesis of novel melatonin receptor agonists and antagonists is an active area of research. These compounds have potential applications in the treatment of sleep disorders, circadian rhythm disturbances, and other neurological conditions. This compound serves as a key intermediate in the synthesis of these pharmacologically active molecules. The ability to modify the tryptophan scaffold allows for the systematic exploration of structure-activity relationships, leading to the development of more potent and selective drugs.
The commercial availability of this compound for research and development purposes underscores its importance to the pharmaceutical and chemical industries. biosynth.combiosynth.com
Interactive Data Tables
Table 1: Key Enzymes in the Serotonin and Melatonin Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
| Tryptophan Hydroxylase | TPH | Converts Tryptophan to 5-Hydroxytryptophan (5-HTP). mdpi.comnih.gov |
| Aromatic L-amino acid Decarboxylase | AADC | Converts 5-HTP to Serotonin (5-HT). nih.gov |
| Arylalkylamine N-acetyltransferase | AANAT | Converts Serotonin to N-acetylserotonin. mdpi.comnih.gov |
| Acetylserotonin O-methyltransferase | ASMT | Converts N-acetylserotonin to Melatonin. nih.gov |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 53017-51-9 apolloscientific.co.uk |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.38 g/mol |
| Synonyms | N-alpha-Acetyl-5-(benzyloxy)-DL-tryptophan |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(23)22-19(20(24)25)9-15-11-21-18-8-7-16(10-17(15)18)26-12-14-5-3-2-4-6-14/h2-8,10-11,19,21H,9,12H2,1H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGSMRGJUMINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370631 | |
| Record name | N-Acetyl-5-benzyloxy-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55443-80-6 | |
| Record name | N-Acetyl-5-benzyloxy-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of N Acetyl 5 Benzyloxy Dl Tryptophan
Established Synthetic Routes to N-Acetyl-5-benzyloxy-DL-tryptophan
Several established methods exist for the synthesis of this compound, each with distinct advantages and starting materials. These routes include direct acetylation of a tryptamine (B22526) precursor and the construction of the indole (B1671886) ring from acyclic precursors.
Direct Acetylation Approaches Utilizing 5-Benzyloxytryptamine (B112264)
A straightforward approach to this compound involves the direct acetylation of the primary amine group of 5-benzyloxytryptamine. tandfonline.comwikipedia.orgsigmaaldrich.comnih.gov This method is analogous to the synthesis of other N-acetylated tryptamines, such as melatonin (B1676174), where the corresponding tryptamine is treated with an acetylating agent.
A representative procedure for this type of transformation involves dissolving 5-benzyloxytryptamine hydrochloride in a suitable solvent, such as anhydrous dichloromethane, under an inert atmosphere. google.com A base, for example triethylamine, is added to neutralize the hydrochloride salt. Subsequently, an acetylating agent like acetyl chloride is added dropwise, typically at a controlled temperature to manage the exothermic reaction. google.com After the reaction is complete, the mixture is neutralized and washed to yield the N-acetylated product. While this specific example details the synthesis of N-acetyl-5-methoxytryptamine, the principles are directly applicable to the acetylation of 5-benzyloxytryptamine.
Table 1: Representative Reaction Conditions for Acetylation of Tryptamine Derivatives
| Parameter | Condition | Reference |
| Starting Material | 5-Hydroxytryptamine Hydrochloride | google.com |
| Solvent | Anhydrous Dichloromethane | google.com |
| Base | Triethylamine | google.com |
| Acetylating Agent | Acetyl Chloride | google.com |
| Temperature | 0-20 °C | google.com |
Conversion from N-Acetyl-L-glutamic γ-Semialdehyde and Related Precursors
A notable synthetic route involves the Fischer indole synthesis, a powerful method for constructing indole rings. nih.govchemistryviews.orgyoutube.comnih.govyoutube.com In this approach, N-acetyl-5-benzyloxy-L-tryptophan can be synthesized from N-acetyl-L-glutamic γ-semialdehyde and 4-benzyloxyphenylhydrazine (B1269750). tandfonline.comtandfonline.com
The process begins with the preparation of N-acetyl-L-glutamic γ-semialdehyde, which can be obtained enzymatically. tandfonline.com This aldehyde then undergoes a Fischer cyclization reaction with 4-benzyloxyphenylhydrazine in an acidic medium, such as aqueous acetic acid. The reaction mixture is heated to facilitate the condensation and subsequent rearrangement to form the indole ring. This method has been reported to produce N-acetyl-5-benzyloxy-L-tryptophan in a high yield of 88%. tandfonline.com This synthetic strategy is particularly significant as it demonstrates the chemical conversion of an amino acid from the L-glutamic acid family into the L-tryptophan series. tandfonline.com
Evaluation of Alternative Chemical Synthesis Methodologies for Tryptophan Derivatives
Beyond the direct methods, a variety of other chemical synthesis methodologies for tryptophan derivatives have been developed, which could be adapted for the synthesis of this compound.
One prominent alternative is the palladium-catalyzed heteroannulation reaction. researchgate.netacs.orgnih.govru.nlnih.gov This method involves the coupling of a substituted o-iodoaniline with an internal alkyne in the presence of a palladium catalyst to form the indole ring. This approach is versatile and has been used for the large-scale synthesis of optically pure tryptophan derivatives. nih.gov
The Strecker amino acid synthesis offers another route. This method can be adapted for asymmetry, employing chiral auxiliaries like (S)-α-methylbenzylamine to produce enantiomerically pure tryptophan analogues. rsc.org The process involves the reaction of an indole with an aldehyde or ketone, a cyanide source, and an amine to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.
More recently, Diels-Alder reactions have been explored for the synthesis of constrained tryptophan derivatives. This involves a [4+2] cycloaddition between a 2-vinylindole and a dienophile, which can be a more flexible approach compared to the classical Fischer indole synthesis, especially for creating substituted derivatives. nih.gov
Enantioselective Synthesis and Optical Resolution of this compound Enantiomers
The biological activity of tryptophan derivatives is often stereospecific, making the separation of enantiomers or their direct asymmetric synthesis a critical aspect of their chemistry.
Enzymatic Resolution Techniques for Racemic Tryptophan Derivatives
Enzymatic resolution is a widely used technique for separating racemic mixtures of N-acetylated amino acids. The enzyme N-acylase is particularly effective for this purpose. rsc.org In this process, the racemic mixture of N-Acetyl-DL-tryptophan is subjected to the action of N-acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-tryptophan and leaving the unreacted N-acetyl-D-tryptophan. These two compounds can then be separated based on their different chemical properties. This method is advantageous due to the high stereoselectivity of the enzyme. The operational stability of acylase has been studied, with fungal acylase showing greater stability than kidney-derived acylase. nih.gov The addition of Co2+ and Zn2+ ions can further enhance the stability of the enzyme. nih.gov
Other enzymatic approaches, such as the use of glutaminase (B10826351) for the synthesis of γ-glutamyl-tryptophan peptides, highlight the potential of enzymes in modifying tryptophan derivatives. nih.gov
Asymmetric Synthesis Methodologies for Chiral Tryptophan Analogues
Asymmetric synthesis provides a direct route to enantiomerically pure tryptophan analogues, avoiding the need for resolution of a racemic mixture.
A cornerstone of this field is the use of the Schöllkopf chiral auxiliary . nih.govacs.orgnih.govwikipedia.orgbiosynth.com This method involves the alkylation of a bislactim ether derived from glycine (B1666218) and a chiral auxiliary, typically valine. The bulky isopropyl group of the valine directs the incoming electrophile to the opposite face of the molecule, leading to high diastereoselectivity. Subsequent hydrolysis cleaves the chiral auxiliary, yielding the desired enantiomerically pure amino acid. This strategy has been successfully employed for the synthesis of various unnatural S-amino acids. acs.orgnih.gov
Palladium-catalyzed asymmetric synthesis is another powerful tool. researchgate.netnih.gov For instance, a palladium-catalyzed heteroannulation reaction between a substituted o-iodoaniline and a chiral internal alkyne can produce optically active tryptophan derivatives with high enantiomeric excess. nih.gov
Other asymmetric methodologies include the use of chiral Ni(II) complexes of Schiff bases for the synthesis of α-substituted amino acids and tandem Friedel-Crafts conjugate addition/asymmetric protonation reactions . nih.govscispace.com These advanced techniques offer alternative pathways to access tailor-made, optically active tryptophan derivatives.
Table 2: Overview of Asymmetric Synthesis Methodologies for Tryptophan Analogues
| Methodology | Key Feature | Typical Reagents/Auxiliaries | Reference |
| Schöllkopf Method | Use of a chiral bislactim ether auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | acs.orgnih.govwikipedia.org |
| Palladium-Catalyzed Heteroannulation | Coupling of anilines and alkynes | Palladium catalyst, chiral alkyne | researchgate.netnih.gov |
| Asymmetric Strecker Synthesis | Chiral auxiliary-facilitated amino acid synthesis | (S)-methylbenzylamine | rsc.org |
| Chiral Ni(II) Complexes | Alkylation of chiral Schiff base complexes | Ni(II) complex of a chiral ligand | nih.gov |
Derivatization and Structural Modification Studies of this compound
The derivatization and structural modification of this compound are pivotal for exploring its chemical space and understanding its potential applications. These studies often involve the synthesis of analogues to investigate structure-activity relationships and leverage the unique properties conferred by the benzyloxy protecting group.
Synthesis of Analogues for Structure-Activity Relationship Investigations
The synthesis of analogues of this compound is a key strategy in medicinal chemistry and drug discovery to elucidate structure-activity relationships (SAR). nih.gov By systematically altering different parts of the molecule, researchers can identify the structural features essential for biological activity. For instance, N-benzyl substitution in phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin (B10506) receptors. nih.gov This principle of modifying substituents to enhance receptor interaction is broadly applicable in SAR studies.
In the context of tryptophan derivatives, SAR studies have been conducted on various analogues to explore their potential as therapeutic agents. For example, the synthesis and evaluation of biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes as ligands for neuronal nicotinic receptors highlighted the importance of specific substituents for achieving potent agonist activity. nih.gov Similarly, studies on novel tryptophan derivatives containing azepine and acylhydrazone moieties have been performed to assess their antiviral and other biological activities. mdpi.com
While specific SAR studies on this compound are not extensively documented in the public domain, the general approach to synthesizing analogues would involve:
Modification of the N-acetyl group: Replacing the acetyl group with other acyl or alkyl groups to probe the influence of steric and electronic effects at the alpha-amino position.
Alteration of the benzyloxy group: Substituting the benzyl (B1604629) moiety with other protecting groups or functional groups to assess the impact on stability and interaction with biological targets.
These synthetic efforts provide valuable data on how structural changes influence the compound's efficacy and selectivity, guiding the design of more potent and specific molecules. nih.govnih.gov
Role of the Benzyloxy Protecting Group in Tryptophan Synthesis and Transformations
Protecting groups are essential tools in organic synthesis to prevent unwanted side reactions at reactive functional groups. organic-chemistry.orglibretexts.org In the synthesis of tryptophan derivatives, the indole ring contains a reactive N-H group that often requires protection. The benzyloxycarbonyl group, a related protecting group, can be used for the protection of the indole ring of tryptophan. rsc.org
The benzyloxy group, specifically at the 5-position of the tryptophan indole ring, serves several critical functions:
Prevention of Unwanted Reactions: It shields the hydroxyl group from reacting with reagents intended for other parts of the molecule, such as the carboxylic acid or the alpha-amino group during peptide synthesis or other transformations.
Increased Solubility: The benzyl group can enhance the solubility of the amino acid derivative in organic solvents, facilitating reactions in non-aqueous media.
Stability: Benzyl ethers are generally stable under a wide range of reaction conditions, including acidic and basic environments, making them robust protecting groups for multi-step syntheses. organic-chemistry.org
Facilitation of Purification: The presence of the bulky and non-polar benzyloxy group can aid in the purification of intermediates by chromatography.
Controlled Deprotection: The benzyl group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, which is a mild method that typically does not affect other functional groups. organic-chemistry.org
The strategic use of the benzyloxy protecting group allows for the regioselective modification of the tryptophan scaffold, enabling the synthesis of complex derivatives with well-defined structures.
Process Optimization in the Synthesis of this compound and its Derivatives
Enhancements in Acetylation Reaction Efficiency and Yield
The N-acetylation of tryptophan is a key step in the synthesis of N-acetyl-tryptophan derivatives. Optimizing this reaction is essential for maximizing the yield and purity of the final product. A patented method for the production of N-acetyl-DL-tryptophan from L-tryptophan highlights several strategies to enhance acetylation efficiency. google.com
One approach involves the careful control of reaction pH. By maintaining the pH of the aqueous solution at 11 or higher during the addition of acetic anhydride (B1165640), the formation of by-products can be suppressed, leading to a higher yield of the desired N-acetylated product. google.com The simultaneous addition of an alkali metal hydroxide (B78521) solution helps to maintain this optimal pH range. google.com
Furthermore, the method of adding the acetylating agent is critical. Intermittent or continuous addition of acetic anhydride is preferred over a single, large addition, as this helps to control the reaction temperature and improve the acetylation yield. google.com The reaction temperature and duration are also important parameters to control for achieving high efficiency.
| Parameter | Condition | Rationale |
|---|---|---|
| pH | ≥ 11 | Suppresses the formation of impurities. |
| Acetic Anhydride Addition | Intermittent or Continuous | Improves acetylation yield and reaction control. |
| Alkali Metal Hydroxide | Simultaneous addition | Maintains optimal pH. |
Strategies for Impurity Reduction in Synthetic N-Acetyl-DL-tryptophan Production
The purity of N-Acetyl-DL-tryptophan is critical, especially for applications in pharmaceuticals and as a reference standard. cleanchemlab.com Impurities can arise from side reactions during the synthesis or from the starting materials. Several strategies can be employed to minimize impurity formation.
As mentioned previously, maintaining a high pH (≥11) during the acetylation step is crucial for preventing the formation of by-products. google.com If the pH drops below this value, the generation of impurities increases, leading to a decrease in the purity of the final product. google.com
Another source of impurities can be the racemization step, which is often performed after acetylation to convert N-acetyl-L-tryptophan to N-acetyl-DL-tryptophan. Ensuring that the racemization proceeds in a uniform state is important for obtaining a high-quality product with a low impurity profile. google.com
Post-synthesis purification methods are also essential for removing any remaining impurities. Recrystallization is a common technique used to purify the final product. The choice of solvent and the control of cooling rates can significantly impact the efficiency of impurity removal. A process for resolving DL-acyl tryptophan compounds using a resolving agent followed by crystallization has also been described, which can lead to a highly pure product. google.com
| Strategy | Description | Reference |
|---|---|---|
| pH Control | Maintaining the reaction pH at 11 or above during acetylation to suppress by-product formation. | google.com |
| Uniform Racemization | Ensuring the racemization process occurs in a homogeneous state to yield a high-quality product. | google.com |
| Purification by Resolution | Using a resolving agent to separate the desired enantiomer, followed by crystallization to obtain a highly pure compound. | google.com |
Metabolic Pathways and Biotransformation of N Acetyl 5 Benzyloxy Dl Tryptophan
Role of N-Acetyl-5-benzyloxy-DL-tryptophan as a Precursor in Indoleamine Biosynthesis
The primary significance of this compound in a biological context lies in its ability to be converted into key precursors for the synthesis of indoleamines. This conversion bridges a synthetic molecule with a fundamental natural pathway.
The transformation of this compound into 5-Hydroxytryptophan (B29612) (5-HTP), a direct precursor to serotonin (B10506), is a critical initiating step. This process is believed to occur via a two-step enzymatic reaction:
Debenzylation : The first putative step involves the cleavage of the benzyloxy group from the 5-position of the indole (B1671886) ring to yield a hydroxyl group. This reaction, known as debenzylation, can be catalyzed by cytochrome P450 enzymes in the liver. For instance, studies on the similar compound O(6)-benzylguanine have shown that it is debenzylated in human liver microsomes primarily by the enzyme CYP1A2. nih.gov This enzymatic action would convert this compound into N-Acetyl-5-hydroxy-DL-tryptophan.
Deacetylation : The subsequent step is the removal of the N-acetyl group from the amino acid's nitrogen atom. This hydrolysis is necessary for the resulting molecule to be recognized by downstream enzymes. In vivo studies have demonstrated that N-acetyltryptophan can be effectively converted to tryptophan by kidney acylases. nih.gov Enzymes such as N-acetyl amino acid deacetylase are known to catalyze the hydrolysis of acetylated amino acids, releasing the free amino acid. researchgate.net
Through this sequence of debenzylation and deacetylation, this compound is effectively converted into 5-Hydroxytryptophan (5-HTP), which can then enter the main biosynthetic pathway. jackwestin.comsigmaaldrich.com
Once 5-HTP is formed from its synthetic precursor, it directly enters the serotonin synthesis pathway. The conversion of 5-HTP to serotonin (5-hydroxytryptamine, or 5-HT) is a single-step decarboxylation reaction. jackwestin.com
This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) dependent enzyme. wikipedia.org AADC facilitates the removal of a carboxyl group from 5-HTP, yielding serotonin. reactome.org While the initial hydroxylation of tryptophan is the rate-limiting step in the de novo synthesis of serotonin, AADC can become the rate-limiting enzyme when individuals are supplemented with 5-HTP. wikipedia.org
The serotonin generated from the metabolism of this compound serves as the immediate precursor for the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine). This process involves two final enzymatic steps primarily occurring in the pineal gland. wikipedia.org
Acetylation : Serotonin is first acetylated by the enzyme Serotonin N-acetyltransferase (SNAT), also known as aralkylamine N-acetyltransferase (AANAT). This enzyme transfers an acetyl group from acetyl-CoA to the amine group of serotonin, producing N-acetylserotonin.
Methylation : N-acetylserotonin is then converted to melatonin through methylation. The enzyme Hydroxyindole O-methyltransferase (HIOMT), also called N-acetylserotonin O-methyltransferase (ASMT), catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin. wikipedia.org
This completes the metabolic transformation from the synthetic compound this compound to the neurohormone melatonin.
Enzymatic Transformations and Identification of Metabolic Intermediates
Several key enzymes are responsible for the metabolic cascade that begins after the initial biotransformation of this compound.
Tryptophan Hydroxylase (TPH) : This enzyme is the rate-limiting step in the de novo synthesis of serotonin from tryptophan. nih.gov It exists in two forms: TPH1, found in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the brain's serotonergic neurons. nih.gov TPH hydroxylates tryptophan at the 5-position to create 5-HTP. While not directly acting on this compound, it is the foundational enzyme of the pathway this compound aims to enter.
Aromatic L-amino acid Decarboxylase (AADC) : This enzyme catalyzes the conversion of 5-HTP to serotonin. wikipedia.orgreactome.org It is a versatile enzyme that also converts L-DOPA to dopamine (B1211576) in the catecholamine pathway.
Serotonin N-Acetyltransferase (SNAT/AANAT) : SNAT catalyzes the acetylation of serotonin to N-acetylserotonin. nih.gov The activity of this enzyme is often under circadian control and is considered a key regulator of the rhythm of melatonin production. wikipedia.org
Hydroxyindole O-Methyltransferase (HIOMT/ASMT) : As the terminal enzyme in the pathway, HIOMT methylates N-acetylserotonin to produce melatonin. wikipedia.orgnih.gov There is ongoing research into whether SNAT or HIOMT is the ultimate rate-limiting enzyme in melatonin synthesis under various physiological conditions. wikipedia.org
The efficiency and rate of conversion through the indoleamine pathway are determined by the kinetic properties of the involved enzymes. The Michaelis constant (Kₘ), which reflects the substrate concentration at which an enzyme operates at half its maximum velocity (Vₘₐₓ), is a key parameter. A lower Kₘ value generally indicates a higher affinity of the enzyme for its substrate. numberanalytics.comlibretexts.org
Research has provided insights into the kinetics of these enzymes, which helps in understanding the metabolic flux. For example, Tryptophan Hydroxylase (TPH) exhibits complex kinetics, with its TPH1 isoform showing substrate inhibition by tryptophan. nih.gov The rate of product formation for TPH is relatively slow, with a reported linear rate constant (k_linear) of 0.25 s⁻¹. nih.gov In contrast, the enzymes downstream of 5-HTP generally have higher turnover rates.
The table below summarizes some of the reported kinetic values for the key enzymes in the melatonin biosynthesis pathway.
| Enzyme | Organism/Tissue | Substrate | Kₘ (µM) | Other Kinetic Data | Reference |
|---|---|---|---|---|---|
| Tryptophan Hydroxylase (TPH) | Recombinant Human | Tryptophan | - | k_burst = 1.3 s⁻¹; k_linear = 0.25 s⁻¹ | nih.gov |
| Serotonin N-Acetyltransferase (SNAT) | Bovine Pineal | Tryptamine (B22526) | 31.45 | Vₘₐₓ = 30.90 pmol/min/mg | nih.gov |
| Serotonin N-Acetyltransferase (SNAT) | Bovine Pineal | Acetyl-CoA | 28.72 | Vₘₐₓ = 25.90 pmol/min/mg | nih.gov |
| Serotonin N-Acetyltransferase (SNAT) | Rice (recombinant) | Serotonin | 270 | Vₘₐₓ = 3.3 nmol/min/mg (at 55°C) | nih.gov |
| Hydroxyindole O-Methyltransferase (HIOMT) | Mouse Retina | S-adenosyl-L-methionine (SAM) | ~10 | Vₘₐₓ ≈ 40 fmol/h/mg | nih.gov |
| Hydroxyindole O-Methyltransferase (ASMT) | Rice (recombinant) | N-acetylserotonin | 222 | Vₘₐₓ = 9 nmol/min/mg (at 55°C) | nih.gov |
These kinetic parameters are fundamental to modeling the metabolic flux through the tryptophan pathway. The rate-limiting nature of TPH in de novo synthesis underscores why direct supplementation with its product, 5-HTP (or a precursor like this compound), can significantly increase the production of serotonin and melatonin. The relative activities and substrate affinities of SNAT and HIOMT further modulate the final output of melatonin, often in response to environmental cues like the light-dark cycle. wikipedia.org
Comparative Metabolomic Studies Involving Tryptophan Derivatives Across Biological Systems
Metabolomic studies provide valuable insights into how tryptophan and its derivatives are processed differently across various species, tissues, and disease states. These comparative analyses reveal species-specific enzyme activities and metabolic fluxes that can have significant physiological consequences. nih.gov
Species-Specific Variations:
Significant differences in tryptophan metabolism exist between species. For instance, comparative studies between human and murine plasma have revealed species-specific variations within the tryptophan metabolic pathway. One study showed that murine plasma generally contains higher concentrations of most tryptophan pathway compounds compared to human plasma, with the notable exceptions of kynurenine (B1673888) and quinolinic acid. Such differences are critical when extrapolating findings from animal models to human physiology.
Major distinctions are also observed in the activity of key enzymes. Tryptophan 2,3-dioxygenase (TDO), a rate-limiting enzyme in the kynurenine pathway, exhibits varied activity levels across different species. Species that are more tolerant to high levels of tryptophan tend to have a more inducible form of this enzyme. nih.gov Furthermore, while mammals primarily express the TPH2 isoform of tryptophan hydroxylase in the brain, some non-mammalian vertebrates, like the rainbow trout, express both TPH1 and TPH2 isoforms in the brain, altering the regulation of serotonin synthesis. nih.gov
The following table summarizes findings from a comparative analysis of tryptophan metabolites in human and murine plasma.
| Metabolite | Relative Concentration in Murine vs. Human Plasma | Primary Metabolic Pathway |
|---|---|---|
| Tryptophan | Higher in Murine Plasma | Kynurenine, Serotonin, Indole Pathways |
| Kynurenine | Lower in Murine Plasma | Kynurenine Pathway |
| Quinolinic Acid | Lower in Murine Plasma | Kynurenine Pathway |
| Serotonin | Higher in Murine Plasma | Serotonin Pathway |
| Phenylalanine | Higher in Murine Plasma | Phenylalanine Metabolism |
| Tyrosine | Higher in Murine Plasma | Tyrosine Metabolism |
Metabolism in Health Versus Disease:
Dysregulation of the tryptophan metabolic pathways is associated with numerous pathological conditions, including neurodegenerative diseases, metabolic syndrome, and inflammatory disorders. nih.govresearchopenworld.com Metabolomic studies comparing healthy individuals with patients have identified distinct metabolic signatures.
For example, in Alzheimer's disease, studies have reported altered levels of tryptophan metabolites in plasma. While results can be variable, some studies have found lower concentrations of tryptophan and kynurenine in patients with confirmed Alzheimer's disease compared to healthy controls. researchopenworld.com Conversely, the kynurenine-to-tryptophan ratio, an indicator of IDO or TDO enzyme activity, is often reported to be higher in these patients. researchopenworld.com In the context of metabolic syndrome, the kynurenine pathway is also significantly affected, highlighting its role in systemic inflammation and metabolic health.
The table below presents a summary of observed changes in tryptophan metabolite levels in different disease states compared to healthy controls.
| Metabolite | Observed Change in Alzheimer's Disease (Plasma) | Observed Change in Heart Failure Risk | Associated Pathway |
|---|---|---|---|
| Tryptophan | Decreased | - | Kynurenine, Serotonin, Indole Pathways |
| Kynurenine | Decreased/Unchanged | Increased | Kynurenine Pathway |
| Kynurenic Acid | Decreased/Unchanged | Increased | Kynurenine Pathway |
| Quinolinic Acid | - | Increased | Kynurenine Pathway |
| Kynurenine/Tryptophan Ratio | Increased | Increased | Kynurenine Pathway (IDO/TDO Activity) |
These comparative studies underscore the complexity of tryptophan metabolism and demonstrate how the balance between its different metabolic branches is crucial for maintaining physiological homeostasis. The biotransformation of a modified compound like this compound would be subject to these same complex, system-dependent regulatory mechanisms.
Receptor Interactions and Biological Activities Associated with N Acetyl 5 Benzyloxy Dl Tryptophan and Its Metabolites
Direct Receptor Interactions of N-Acetyl-5-benzyloxy-DL-tryptophan
While this compound serves as a precursor, its direct interactions with receptors are a subject of ongoing investigation.
Serotonin (B10506) Receptor Modulation
Research into a series of N-benzylated-5-methoxytryptamine analogs, which share structural similarities with this compound, has shown that these compounds exhibit high affinity for the 5-HT2 receptor family. nih.gov Specifically, substitutions on the benzyl (B1604629) group can influence this affinity, with ortho or meta positions enhancing it. nih.gov However, a direct correlation between binding affinity and functional activity is not always observed. nih.gov For instance, some tryptamine (B22526) congeners with high functional potency act as partial agonists. nih.gov Antagonists of the 5-HT2A receptor, such as M100907, have been found to decrease serotonin synthesis in various brain regions, suggesting that these receptors are involved in regulating serotonin production. nih.gov
TrkB Receptor Activation Studies
N-acetylserotonin (NAS), a metabolite of this compound, has been shown to rapidly and potently activate the Tropomyosin receptor kinase B (TrkB). nih.gov This activation occurs in a manner independent of brain-derived neurotrophic factor (BDNF), the primary ligand for TrkB. nih.govsigmaaldrich.com Studies have demonstrated that NAS, but not its precursor serotonin or its downstream metabolite melatonin (B1676174), provokes this TrkB activation. nih.gov The activation of TrkB by NAS is dose-dependent and follows a specific kinetic pattern, peaking around 30 minutes after exposure. nih.gov This interaction is significant as TrkB activation is linked to neuronal survival, neurogenesis, and synaptic plasticity. nih.govnih.gov Furthermore, the activation of TrkB and its downstream signaling pathways, such as ERK and AKT, are crucial for neuroprotective effects. nih.govaging-us.comresearchgate.net
Investigation of Interactions with Other G Protein-Coupled Receptors
G protein-coupled receptors (GPCRs) represent a large and diverse family of transmembrane proteins involved in a vast array of physiological processes. nih.govupf.edu They are major drug targets for numerous neurological and psychiatric disorders. nih.govuab.cat The activation of GPCRs can lead to various downstream signaling cascades, including the regulation of ion channels and the activation of protein kinases. nih.govescholarship.org While direct interactions of this compound with a broad range of GPCRs are not extensively documented, the actions of its metabolites on GPCRs, such as melatonin's effects on MT1 and MT2 receptors, are well-established. nih.gov The complexity of GPCR signaling, including the formation of receptor dimers and oligomers, presents a rich area for future investigation into the potential modulatory effects of this compound and its derivatives. upf.eduuab.cat
Biological Activities Mediated by Downstream Metabolites (e.g., N-Acetylserotonin, Melatonin)
The primary biological significance of this compound lies in its role as a precursor to N-acetylserotonin (NAS) and ultimately melatonin, both of which exhibit profound physiological effects.
Neuroprotective Mechanisms, Including Protection Against Oxidative Stress and Neuroinflammation
Both N-acetylserotonin (NAS) and melatonin are recognized for their potent neuroprotective properties, which are exerted through multiple mechanisms.
N-Acetylserotonin (NAS): NAS demonstrates significant neuroprotective actions by combating oxidative stress-induced apoptosis in neuronal cells. nih.gov It has been shown to inhibit cell death caused by oxidative stress in a dose-dependent manner. nih.gov The neuroprotective effects of NAS are attributed to its ability to:
Reduce Reactive Oxygen Species (ROS): NAS effectively lowers the levels of ROS in neuronal cells. nih.gov
Enhance Antioxidant Defenses: It increases the levels of glutathione (B108866) and promotes the expression of antioxidant enzymes such as heme oxygenase-1. nih.gov
Modulate Apoptotic Pathways: NAS suppresses the expression of pro-apoptotic proteins while enhancing anti-apoptotic proteins. nih.gov
Activate Pro-survival Pathways: It promotes the phosphorylation of TrkB and CREB, leading to the expression of brain-derived neurotrophic factor (BDNF). nih.gov
Recent reviews highlight that NAS exerts its neuroprotective effects by inhibiting oxidative stress, apoptosis, and neuroinflammation, as well as regulating autophagy dysfunction. researchgate.netnih.gov
Melatonin: Melatonin is a well-documented neuroprotective agent that acts as a direct free radical scavenger and an indirect antioxidant. who.int Its ability to readily cross the blood-brain barrier allows it to exert its protective effects throughout the central nervous system. who.int The neuroprotective mechanisms of melatonin include:
Scavenging of Reactive Species: Melatonin and its metabolites can neutralize a wide range of reactive oxygen and nitrogen species. who.intnutraingredients-usa.com
Stimulation of Antioxidant Enzymes: It can increase the gene expression and activity of various antioxidant enzymes. who.int
Reduction of Oxidative Damage: Melatonin has been shown to reduce lipid peroxidation and suppress the activation of inflammatory pathways in the brain. researchgate.netnih.govnih.gov
Mitochondrial Protection: It can shield mitochondria from dysfunction, a key factor in age-related neurodegeneration. nutraingredients-usa.com
The decline in melatonin levels with age is thought to contribute to the increased risk of neurodegenerative diseases. who.int
Table 1: Neuroprotective Mechanisms of N-Acetylserotonin and Melatonin
| Feature | N-Acetylserotonin (NAS) | Melatonin |
| Primary Mechanism | Activation of TrkB/CREB/BDNF and Akt/Nrf2 pathways. nih.gov | Direct free radical scavenging and stimulation of antioxidant enzymes. who.int |
| Effect on Oxidative Stress | Reduces ROS, enhances glutathione levels. nih.gov | Neutralizes a broad spectrum of reactive species. who.intnutraingredients-usa.com |
| Anti-inflammatory Action | Inhibits neuroinflammation. researchgate.netnih.gov | Reduces activation of inflammatory cytokines. researchgate.netnih.gov |
| Apoptosis Regulation | Suppresses pro-apoptotic proteins, enhances anti-apoptotic proteins. nih.gov | Reduces apoptotic neurons. nutraingredients-usa.com |
| Mitochondrial Function | Not a primary focus in cited research. | Protects against mitochondrial dysfunction. nutraingredients-usa.com |
Regulation of Circadian Rhythms and Sleep-Wake Cycles
The metabolite melatonin is a key regulator of the body's internal clock and the sleep-wake cycle.
The suprachiasmatic nucleus (SCN) in the hypothalamus acts as the master biological clock, synchronizing the body's rhythms with the 24-hour day-night cycle. news-medical.netnumberanalytics.com Light exposure inhibits the production of melatonin by the pineal gland. youtube.com As darkness falls, melatonin synthesis increases, signaling the body to prepare for sleep. youtube.compsychiatrictimes.com
Melatonin influences the sleep-wake cycle in two primary ways:
Chronobiotic Function: It can shift the phase of the circadian rhythm, helping to entrain it to the 24-hour day. psychiatrictimes.com This is particularly relevant for conditions like jet lag and non-24-hour sleep-wake disorder. nih.gov
Hypnotic Function: Melatonin can promote sleep onset and continuity. psychiatrictimes.comucdavis.edu It acts on the SCN to lessen the wake-promoting signals from the internal clock. news-medical.netnih.gov
The effects of melatonin on sleep are mediated by its interaction with MT1 and MT2 receptors in the SCN. nih.govnews-medical.netpsychiatrictimes.com The MT1 receptor is primarily associated with promoting sleep onset, while the MT2 receptor is more involved in the phase-shifting effects of melatonin. psychiatrictimes.com The daily rise in melatonin secretion typically precedes the increase in sleep propensity by about two hours. psychiatrictimes.com
While N-acetylserotonin is the immediate precursor to melatonin, research indicates that endogenous TrkB activation by NAS also follows a circadian pattern, being higher at night. nih.gov This suggests a potential role for the NAS-TrkB pathway in the broader regulation of daily rhythms, although the primary driver of the sleep-wake cycle remains melatonin. nih.govresearchgate.net
Table 2: Role of Melatonin in Circadian Rhythm and Sleep Regulation
| Aspect | Description | Key Receptors |
| Primary Function | Acts as a "hormone of darkness," signaling nighttime to the body and regulating the sleep-wake cycle. psychiatrictimes.com | MT1 and MT2 |
| Circadian Regulation | Entrains and shifts the circadian rhythm (chronobiotic effect). psychiatrictimes.com | MT2 |
| Sleep Promotion | Increases the homeostatic drive to sleep and promotes sleep onset (hypnotic effect). psychiatrictimes.comucdavis.edu | MT1 |
| Mechanism of Action | Suppresses the wake-promoting signals from the suprachiasmatic nucleus (SCN). news-medical.netnih.gov | MT1, MT2 |
| Timing of Secretion | Secreted at night, with peak plasma levels occurring in the early morning hours. psychiatrictimes.com | N/A |
Anti-inflammatory and Immunomodulatory Effects
Research suggests that tryptophan and its metabolites can influence inflammatory and immune responses. Tryptophan itself has demonstrated moderate anti-inflammatory activity against cytokines like TNF-α and IL-6. nih.gov The metabolism of tryptophan is closely linked to inflammatory processes, and changes in its availability can impact immune cell function. nih.govnih.gov
N-acetyl-L-tryptophan (L-NAT), a related compound, has shown neuroprotective effects by inhibiting neuroinflammation. nih.gov Specifically, L-NAT can block the release of substance P, a key mediator of neuroinflammation. nih.govnih.gov This action, in turn, can reduce oxidative stress and apoptosis. nih.gov Furthermore, studies on N-acetyl-L-tryptophan have indicated its ability to downregulate pro-inflammatory mediators such as tumor necrosis factor and interleukin-6 in the brain. nih.gov
The immunomodulatory effects are also linked to the kynurenine (B1673888) pathway, a major route of tryptophan metabolism. brightfocus.org Enzymes in this pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), are expressed in immune cells and can be modulated by inflammatory stimuli. nih.govbrightfocus.org The byproducts of this pathway can influence immune tolerance and response.
Research into Potential Roles in Neurological and Psychiatric Disorders (e.g., Alzheimer's Disease, Depression)
The connection between tryptophan metabolism and neurological and psychiatric disorders is an active area of research. nih.gov Alterations in the levels of tryptophan and its metabolites have been observed in conditions like Alzheimer's disease and depression. nih.govnih.gov
Alzheimer's Disease: Neuroinflammation is a key feature of Alzheimer's disease. nih.govnih.gov Research into N-acetyl-L-tryptophan (NAT) has shown its potential to mitigate cognitive decline and neuroinflammation in animal models of the disease. nih.govnih.gov Studies have demonstrated that NAT treatment can lead to a reduction in acetylcholinesterase activity and levels of phosphorylated nuclear factor kappa B and Tau proteins, all of which are implicated in the pathology of Alzheimer's. nih.gov Furthermore, NAT has been observed to upregulate cAMP response element-binding protein 1 (CREB1) signaling, which is crucial for learning and memory. nih.gov The neuroprotective effects of N-acetyl-L-tryptophan are thought to be mediated, in part, by its ability to block substance P-mediated neuroinflammation and reduce oxidative stress. nih.gov
Depression: The role of serotonin, a neurotransmitter synthesized from tryptophan, in depression is well-established. nih.gov Experimental depletion of tryptophan has been shown to induce a temporary depressive state in patients being treated with selective serotonin reuptake inhibitors (SSRIs). nih.gov This suggests a direct link between tryptophan availability, serotonin synthesis, and mood regulation. nih.govnih.gov The metabolism of tryptophan through the kynurenine pathway is also implicated, as some of its metabolites can be neurotoxic and may contribute to the pathophysiology of depression. nih.gov
Interactive Table: Research Findings on N-Acetyl-L-tryptophan in Neurological Disorders
| Disorder | Model | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Alzheimer's Disease | Rat model with Aβ 1-42 oligomer injection | - Reduced cognitive decline nih.gov | - Amelioration of neuroinflammation nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | NSC-34 motor neuron-like cells and primary motor neurons | - Neuroprotective effect of N-acetyl-l-tryptophan (L-NAT) and N-acetyl-DL-tryptophan nih.gov | - Inhibition of apoptosis nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of tryptophan derivatives is significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies help in understanding how modifications to the molecule affect its interaction with biological targets.
Impact of Structural Modifications on Receptor Binding Affinity and Functional Efficacy
For tryptophan derivatives acting as cholecystokinin (B1591339) receptor antagonists, both the N-acyl group and the amino acid residue are critical for determining the binding affinity. nih.gov Increasing the hydrophobicity of the N-acyl group generally leads to a higher affinity for the cholecystokinin receptor. nih.gov For instance, the order of potency for some N-acyl derivatives of L-tryptophan is: carbobenzoxy-L-tryptophan > benzotript (B1666689) > benzoyl-L-tryptophan = butyloxycarbonyl-L-tryptophan > acetyl-L-tryptophan > L-tryptophan. nih.gov
In the context of the L-type amino acid transporter 1 (LAT1), which is a target in cancer research, modifications to the tryptophan structure have yielded interesting results. Among four isomeric benzyloxy-L-tryptophans (4-, 5-, 6-, and 7-benzyloxy), the 5-substituted derivative was found to be the most potent inhibitor of LAT1. researchgate.netnih.gov However, replacing the carboxy group of 5-benzyloxy-L-tryptophan with a tetrazole moiety, a common bioisostere, resulted in a complete loss of potency. researchgate.netnih.gov Similarly, increasing the steric bulk at the 5-position did not improve potency. researchgate.netnih.gov
N-acyl-L-tryptophan benzyl esters have been identified as potent antagonists of the substance P receptor. acs.org
Stereochemical Influences on Pharmacological Activity
The stereochemistry of tryptophan derivatives plays a crucial role in their pharmacological activity. In studies of cholecystokinin receptor antagonism, both D- and L-tryptophan derivatives were found to be equipotent. nih.gov
However, in models of amyotrophic lateral sclerosis (ALS), a clear stereochemical preference was observed. N-acetyl-l-tryptophan (L-NAT) and the racemic mixture N-acetyl-DL-tryptophan were neuroprotective, whereas the N-acetyl-d-tryptophan (D-NAT) isomer had no protective effect. nih.gov Molecular modeling studies confirmed that L-NAT forms a more stable complex with the neurokinin-1 receptor (NK-1R), which is believed to be a key target for its neuroprotective action. nih.gov
Interactive Table: Stereochemical Influence on Activity
| Compound | Target/Model | Activity of L-isomer | Activity of D-isomer | Activity of DL-racemate |
|---|---|---|---|---|
| N-acyl tryptophan derivatives | Cholecystokinin receptor | Equipotent to D-isomer nih.gov | Equipotent to L-isomer nih.gov | Not specified |
| N-acetyl-tryptophan | Amyotrophic Lateral Sclerosis (ALS) models | Neuroprotective nih.gov | No protective effect nih.gov | Neuroprotective nih.gov |
Advanced Research Methodologies for N Acetyl 5 Benzyloxy Dl Tryptophan
Chromatographic Techniques for Analysis and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of N-Acetyl-5-benzyloxy-DL-tryptophan and its related substances. Various chromatographic methods are utilized to ensure the purity, stability, and enantiomeric composition of the compound.
High-Performance Liquid Chromatography (HPLC) Applications for Purity and Degradation Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring its degradation under various stress conditions. A typical application involves using a reversed-phase column, which separates compounds based on their hydrophobicity.
In a representative HPLC method, N-Acetyl-DL-tryptophan and its potential impurities are separated on a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile), with UV detection commonly set at 280 nm to monitor the aromatic tryptophan moiety. nih.gov This setup allows for the quantification of the main compound and the detection of degradation products that may form during manufacturing, storage, or in biological systems. nih.gov For instance, studies on the stability of tryptophan derivatives in parenteral solutions have employed HPLC to track the formation of colored degradation products, which can be a concern for pharmaceutical formulations. researchgate.net
A simple reversed-phase HPLC approach has been effectively used to investigate the degradation of N-acetyl-tryptophan (NAT) in therapeutic protein formulations. nih.gov This method allows for the systematic study of NAT degradation under forced stress conditions, revealing that degradation products are often conserved between oxidative and thermal stress. nih.gov
Table 1: Representative HPLC Parameters for N-Acetyl-DL-tryptophan Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Methanol/Aqueous Buffer |
| Detection | UV at 280 nm |
| Internal Standard | N-formyl-DL-tryptophan nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
For the detection of trace amounts of this compound and the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This highly sensitive and specific technique couples the separation power of LC with the mass analysis capabilities of MS.
LC-MS/MS is crucial for metabolomics studies, where researchers aim to identify and quantify a wide range of metabolites in biological samples. nih.govlcms.cz In the context of tryptophan metabolism, LC-MS/MS methods have been developed to quantify tryptophan and its numerous metabolites in various matrices, including serum, urine, and cell culture supernatants. mdpi.comresearchgate.net These methods often utilize a C18 column for separation and electrospray ionization (ESI) in positive ion mode for detection. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its fragmentation to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net
The development of such methods can be challenging due to potential cross-interferences between structurally related tryptophan metabolites. mdpi.com Therefore, careful optimization of chromatographic conditions and MS/MS parameters is essential for accurate quantification. mdpi.commolnar-institute.com
Table 2: Key Aspects of LC-MS/MS for Tryptophan Metabolite Analysis
| Aspect | Detail |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Application | Quantification of tryptophan and its metabolites in biological samples mdpi.comresearchgate.net |
Chiral Chromatography for Enantiomeric Separation and Quantification
Since this compound is a racemic mixture, containing both D- and L-enantiomers, chiral chromatography is essential for their separation and quantification. The biological activities of the two enantiomers can differ significantly, making their individual analysis critical.
Chiral stationary phases (CSPs) are employed in HPLC to achieve enantiomeric separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven successful in resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com These columns are compatible with both organic and aqueous mobile phases, making them versatile for separating polar and ionic compounds. sigmaaldrich.com The separation mechanism often involves interactions between the analyte and the chiral selector of the CSP, leading to differential retention of the enantiomers. mdpi.com
For many amino acids, including tryptophan derivatives, the D-enantiomer is often more strongly retained on these types of CSPs. sigmaaldrich.com The mobile phase composition, including the type and concentration of the organic modifier, plays a crucial role in achieving optimal separation. sigmaaldrich.comsigmaaldrich.com
Spectroscopic and Spectrometric Characterization Methods in Research Synthesis
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of newly synthesized this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, confirming its identity. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, such as the amide, carboxylic acid, and aromatic rings. Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like the indole (B1671886) ring of tryptophan.
In Vitro and In Vivo Model Systems for Biological Evaluation
To investigate the biological effects of this compound, researchers utilize various in vitro and in vivo model systems. These models allow for the evaluation of its potential neuroprotective effects and its involvement in metabolic pathways.
Cell Culture Models for Investigating Neuroprotection and Metabolic Pathways
Cell culture models are fundamental for the initial screening and mechanistic studies of this compound. Human neuroblastoma cell lines are often used in in vitro models of cerebral ischemia to assess the neuroprotective properties of compounds. nih.gov In such models, cells are subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions, and the ability of the test compound to prevent cell death and reduce oxidative stress is evaluated. nih.gov
Furthermore, cell culture systems are instrumental in studying the metabolic pathways of tryptophan and its derivatives. nih.gov By analyzing cell culture supernatants, researchers can track the consumption of tryptophan and the production of its metabolites, providing insights into the metabolic fate of compounds like this compound. researchgate.netnih.gov For instance, studies have investigated the role of tryptophan metabolism in the proliferation of human pluripotent stem cells. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tryptophan |
| N-acetyl-tryptophan (NAT) |
| N-formyl-DL-tryptophan |
| Teicoplanin |
| Methanol |
| Acetonitrile |
| ¹H NMR |
| ¹³C NMR |
| Mass spectrometry |
| Infrared (IR) spectroscopy |
Animal Models for Neurobiological and Pharmacological Research Applications
The therapeutic potential of tryptophan derivatives is often evaluated in animal models of neurodegenerative diseases. Research on the closely related compound, N-acetyl-L-tryptophan (L-NAT), provides a clear blueprint for how this compound could be investigated.
Amyotrophic Lateral Sclerosis (ALS) Models: A significant study demonstrated that L-NAT administration in a transgenic mouse model of ALS (mSOD1G93A) delayed disease onset, extended survival, and improved motor performance. nih.gov The research showed that L-NAT could cross into the spinal cord, skeletal muscle, and brain. nih.gov In these mice, L-NAT was found to inhibit mitochondrial cell death pathways by reducing the release of cytochrome c and suppressing inflammation. nih.gov A similar research paradigm could be employed for this compound to assess its efficacy and mechanism of action in ALS.
Alzheimer's Disease (AD) Models: In another key study, L-NAT was evaluated in a rat model of Alzheimer's disease induced by intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) oligomers. nih.gov The findings indicated that L-NAT treatment mitigated cognitive decline, as measured by performance in the Morris water maze. nih.gov Mechanistically, it was found to reduce levels of neuroinflammatory markers like tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) in the hippocampus and frontal cortex. nih.gov It also appeared to upregulate the CREB1 signaling pathway, which is crucial for neuronal plasticity and memory. nih.gov This experimental design offers a robust framework for testing the neuroprotective and cognitive-enhancing potential of this compound.
The table below outlines a potential experimental design for such animal studies.
Table 1: Proposed Animal Model Research Design
| Model | Species | Induction Method | Key Endpoints for Evaluation | Potential Mechanisms to Investigate |
|---|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (e.g., mSOD1G93A transgenic) | Genetic modification | Disease onset, survival duration, motor function (e.g., rotarod test), motor neuron counts | Inhibition of apoptosis (caspase activation), reduction of inflammatory markers (GFAP, Iba1), receptor level modulation (NK-1R) |
| Alzheimer's Disease (AD) | Rat | Intracerebroventricular (i.c.v.) injection of Aβ oligomers | Cognitive performance (Morris water maze), memory retention | Reduction of neuroinflammatory cytokines (TNF-α, IL-6), acetylcholinesterase activity, Tau protein phosphorylation, activation of neuroprotective signaling (CREB1) |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable for predicting the biological activity and metabolic fate of novel compounds, thereby guiding and refining wet-lab experimentation.
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as this compound, interacts with a protein receptor at the atomic level. This approach can elucidate the structural basis for a compound's biological activity.
Research on N-acetyl-tryptophan isomers has successfully used this methodology. Molecular modeling analysis was employed to understand why N-acetyl-L-tryptophan (L-NAT) and N-acetyl-DL-tryptophan showed neuroprotective effects in cellular models of ALS, while the D-isomer did not. nih.gov The simulations confirmed that L-NAT forms the most stable binding complex with the neurokinin-1 receptor (NK-1R), a key target in neuroinflammation and pain pathways. nih.gov This differential binding affinity provided a molecular explanation for the observed stereospecific bioactivity. nih.gov
For this compound, a similar computational approach could be used to predict its binding affinity and orientation within the active sites of various neurologically relevant receptors (e.g., serotonin (B10506) receptors, NK-1R). The benzyloxy group at the 5-position of the indole ring is a significant structural modification that would likely alter binding interactions compared to unsubstituted N-acetyl-tryptophan. Docking simulations would reveal how this group influences binding energy and specificity, providing hypotheses about its primary biological targets.
Table 2: Parameters for a Hypothetical Docking Simulation
| Parameter | Description | Example Value/Software |
|---|---|---|
| Target Receptor | Protein of interest (e.g., human neurokinin-1 receptor) | PDB ID: 2KS9 |
| Ligand Structure | 3D structure of this compound | Generated via ChemDraw/Avogadro |
| Docking Software | Program to perform the docking simulation | AutoDock Vina, Schrödinger Maestro |
| Grid Box Parameters | Defines the search space on the receptor for binding | Centered on the known ligand binding site |
| Scoring Function | Algorithm to estimate binding affinity | Vina score (kcal/mol) |
| Analysis | Visualization of binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) | PyMOL, Discovery Studio |
Understanding a compound's metabolism is critical for assessing its bioavailability, efficacy, and potential for producing active or toxic byproducts. Machine learning and profile-based computational models can predict the metabolic fate of a novel chemical entity based on its structure.
Tryptophan itself is metabolized via several major pathways, including the kynurenine (B1673888) and serotonin pathways, which produce a host of bioactive molecules. mdpi.com The metabolism of tryptophan derivatives is often influenced by the enzymes governing these core pathways. nih.gov Predictive models leverage large databases of known metabolic reactions (like KEGG) and compound structures to forecast how a new molecule will be transformed in the body. biorxiv.org These models can identify which enzymes are likely to act on the compound and what the resulting metabolites might be. biorxiv.org
For this compound, a predictive model would analyze its structural features—the N-acetyl group and the 5-benzyloxy group—to determine its susceptibility to enzymes like hydrolases (cleaving the acetyl group), cytochrome P450 enzymes (potentially acting on the indole or benzyl (B1604629) rings), or other transferases. The model could generate a ranked list of likely metabolic products, which could then be targeted for identification in in vitro (e.g., liver microsome assays) or in vivo studies. This predictive capacity is invaluable for accelerating drug development and understanding a compound's complete biological profile.
Emerging Research Directions and Future Perspectives on N Acetyl 5 Benzyloxy Dl Tryptophan
Exploration of Novel Therapeutic Applications Derived from N-Acetyl-5-benzyloxy-DL-tryptophan and its Metabolites
While research on this compound is still in its nascent stages, preliminary studies and the known metabolic pathways of related compounds suggest promising therapeutic avenues. The metabolism of this compound is anticipated to proceed through two primary routes: hydrolysis of the N-acetyl group and debenzylation of the 5-benzyloxy group.
The removal of the benzyl (B1604629) group from this compound would likely yield N-acetyl-5-hydroxy-DL-tryptophan. This metabolite is a direct precursor to N-acetylserotonin and melatonin (B1676174), both of which are well-known for their roles in regulating sleep-wake cycles and their neuroprotective properties. nih.gov The conversion of tryptophan metabolites is crucial for neurological homeostasis, and imbalances have been linked to various neurological diseases. nih.gov
Furthermore, research has demonstrated the neuroprotective effects of N-acetyl-DL-tryptophan in preclinical models of amyotrophic lateral sclerosis (ALS). nih.gov Studies have shown that it can rescue neuronal cells from death by inhibiting mitochondrial cytochrome c release. nih.govfrontiersin.org Specifically, N-acetyl-l-tryptophan (L-NAT) has been shown to inhibit the secretion of Substance P and IL-1β, as well as the activation of caspases involved in apoptosis. frontiersin.orgmedchemexpress.com These findings suggest that this compound, as a potential prodrug to N-acetyl-tryptophan, could hold therapeutic potential for neurodegenerative disorders.
The N-acetylation itself is a significant metabolic process for many drugs, potentially leading to either active or inactive metabolites. creative-proteomics.com The presence of the N-acetyl group can also enhance the stability of compounds. creative-proteomics.com The study of N-acetylated amino acids is an active area of research, with evidence showing their endogenous synthesis. nilssonlab.se
Development of Advanced Analytical Techniques for Comprehensive Indoleamine Metabolomics
The comprehensive analysis of indoleamines, including this compound and its metabolites, is crucial for understanding their biological roles. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are at the forefront of this research.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for metabolomics due to its high sensitivity and selectivity. Specific LC-MS/MS methods have been developed for the quantification of tryptophan and its metabolites in various biological matrices. nih.gov These methods often involve:
Sample Preparation: Techniques such as protein precipitation followed by solid-phase extraction (SPE) are used to remove interfering substances like proteins and lipids.
Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is frequently employed to achieve rapid and efficient separation of analytes. Different column chemistries, such as reversed-phase and hydrophilic interaction chromatography (HILIC), can be used to separate a wide range of metabolites with varying polarities.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification of target analytes. creative-proteomics.comnih.gov The use of isotopically labeled internal standards is essential for accurate quantification. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a complementary approach to MS-based metabolomics. nih.gov While generally less sensitive than MS, NMR is highly reproducible, quantitative, and non-destructive, making it suitable for large-scale clinical studies. nih.govnih.gov One-dimensional (1D) NMR experiments are the most common for high-throughput analysis, while two-dimensional (2D) NMR can provide more detailed structural information. nih.gov High-resolution magic angle spinning (HRMAS) NMR even allows for the analysis of intact tissue samples. nih.gov
These advanced analytical platforms are essential for building comprehensive libraries of indoleamine metabolites and for understanding the metabolic pathways and networks in which they are involved. nih.gov
Strategies for Targeted Delivery and Enhanced Bioavailability of this compound Derivatives
Effective delivery of therapeutic agents to their target sites is a major challenge in drug development. For tryptophan derivatives, including this compound, various strategies are being explored to improve their targeted delivery and bioavailability. These strategies can be broadly categorized as passive targeting, active targeting, and stimulus-responsive systems. ox.ac.uk
Nanoparticle-Based Drug Delivery Systems (NDDS) represent a promising approach. medchemexpress.com Nanoparticles can be engineered to encapsulate drugs, protecting them from degradation and enabling controlled release. nih.govmdpi.com For instance, nanoparticles have been generated from a tryptophan derivative, N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan, which were stable and capable of loading and releasing bioactive molecules. nih.govmdpi.com These nanoparticles demonstrated high cellular uptake and were effective in killing glioma cells when loaded with doxorubicin. nih.govmdpi.com Hybrid magnetic tryptophan nanoparticles have also been developed, showing potential for both diagnostic and therapeutic applications. mdpi.com
Polymeric Micelles are another delivery vehicle being investigated. Amphiphilic block copolymers, such as PEG-poly(1-Methyl-L-tryptophan), can self-assemble into micelles in aqueous environments. nilssonlab.se These micelles can carry drug payloads and can be designed to be enzymatically activated at the target site, releasing the active compound. nilssonlab.se
Chemical Modification of tryptophan derivatives is also a key strategy. "Clickable" modifications of tryptophan residues in peptides have been developed to enhance their therapeutic potential by improving stability and pharmacokinetic properties. nih.govnih.gov Such late-stage modifications allow for the rapid generation of structural analogues with optimized drug activities. nih.gov
Furthermore, studies have shown that the co-administration of L-tryptophan can significantly enhance the intestinal absorption of peptide drugs and other biopharmaceuticals, suggesting its potential as a bioavailability enhancer.
Advancements in Industrial Biomanufacturing and Sustainable Production of Tryptophan Derivatives
The production of tryptophan and its derivatives is increasingly shifting towards more sustainable and cost-effective methods, with a strong focus on industrial biomanufacturing.
Biosynthesis using Engineered Microorganisms is the predominant method for producing tryptophan derivatives. This approach combines metabolic engineering, synthetic biology, and systems biology to reconstruct and optimize biosynthetic pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum. By engineering these microbes, it is possible to produce a wide array of tryptophan derivatives, including 5-hydroxytryptophan (B29612), serotonin (B10506), and melatonin, from simple carbon sources like glucose or glycerol. This method is considered a greener and safer alternative to chemical synthesis.
Strategies to Enhance Yield and Reduce Costs are a major focus of current research. These strategies include:
Metabolic Engineering: Optimizing the expression of key enzymes in the biosynthetic pathway and deleting competing pathways to channel metabolic flux towards the desired product.
Systems Biology: Using computational models to understand and predict the effects of genetic modifications on cellular metabolism.
Fermentation Process Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize product yield.
Sustainable Production is a key consideration in the manufacturing of tryptophan and its derivatives. Life cycle assessments are used to evaluate the environmental footprint of the production process, from raw material extraction to the final product. The primary route for L-tryptophan production is fermentation from sugars like dextrose. Research is ongoing to improve the energy efficiency and reduce the carbon footprint of these processes. The use of renewable feedstocks and the development of more efficient microbial strains are central to achieving sustainable industrial-scale production of tryptophan derivatives.
Q & A
Q. What are the optimal synthetic routes for N-Acetyl-5-benzyloxy-DL-tryptophan in laboratory settings?
The synthesis of this compound typically involves resolution techniques and protective group chemistry. A validated method includes the fractional crystallization of quinine salts of N-carbobenzoxy-5-benzyloxy-DL-tryptophan to isolate enantiomers, followed by catalytic hydrogenation to remove protective groups (e.g., benzyloxy and carbobenzoxy) . Suppliers like Biosynth and Molnova list this compound (CAS: 55443-80-6) as a research-grade material, indicating commercial availability for laboratory use .
Q. How should researchers address stability challenges during storage and handling?
Stability data indicate that the compound is chemically stable under recommended storage conditions (e.g., dry, cool environments). However, it is incompatible with strong bases, which may induce decomposition or side reactions . For long-term storage, aliquot the compound in inert atmospheres (e.g., argon) and avoid exposure to moisture or alkaline conditions.
Q. What analytical methodologies are recommended for assessing purity and structural integrity?
High-performance liquid chromatography (HPLC) using a C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18) is effective for purity analysis. Retention times for this compound and related impurities (e.g., tryptophan derivatives) are approximately 26.7 and 32.6 minutes, respectively, under optimized mobile phase conditions . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should complement HPLC to confirm molecular weight and structural assignments.
Advanced Research Questions
Q. What strategies exist for resolving enantiomers of this compound, and how are configurations assigned?
Enantiomeric resolution can be achieved via diastereomeric salt formation using chiral resolving agents like quinine. For example, N-carbobenzoxy-5-benzyloxy-DL-tryptophan forms distinct quinine salts, which are separated by fractional crystallization. Configurations are assigned using polarimetry or X-ray crystallography, with subsequent catalytic hydrogenation yielding enantiopure 5-hydroxy-L- or D-tryptophan . Advanced chiral stationary phases in HPLC may also facilitate resolution.
Q. How can conflicting data on the compound’s stability be reconciled in experimental design?
While the compound is stable under recommended storage conditions, discrepancies may arise from variations in handling (e.g., exposure to base or moisture). To mitigate contradictions, standardize protocols: (1) pre-test solubility in inert solvents (e.g., DMSO), (2) avoid alkaline buffers in aqueous experiments, and (3) monitor decomposition via real-time stability studies using HPLC-MS .
Q. What metabolic pathways or biological targets are associated with this compound in preclinical studies?
Though direct studies on this compound are limited, structurally related derivatives (e.g., 5-methoxy-DL-tryptophan) exhibit anti-inflammatory properties by modulating endothelial cell signaling and blocking systemic inflammation . Preclinical assays should investigate its role in tryptophan metabolism pathways, particularly interactions with indoleamine 2,3-dioxygenase (IDO) or serotonin biosynthesis enzymes.
Q. What precautions are necessary when designing in vitro assays to avoid experimental artifacts?
Key precautions include:
- Solvent compatibility : Use DMSO for stock solutions (≤10 mM) to prevent aggregation .
- pH control : Avoid alkaline conditions (pH > 8) to prevent hydrolysis of the benzyloxy group .
- Light sensitivity : Shield from prolonged UV/visible light exposure to avoid photodegradation.
- Negative controls : Include acetylated tryptophan analogs to differentiate compound-specific effects from nonspecific interactions .
Methodological Notes
- Synthetic reproducibility : Validate catalytic hydrogenation steps (e.g., H₂/Pd-C) with TLC or NMR to confirm deprotection efficiency .
- Analytical cross-validation : Combine HPLC with chiral columns and circular dichroism (CD) spectroscopy for enantiopurity assessment.
- Biological assays : Prioritize cell-based models (e.g., endothelial or neuronal cells) to explore functional roles in inflammation or neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
